molecular formula C23H23N5O3 B2885267 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione CAS No. 1326892-29-8

4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione

Cat. No.: B2885267
CAS No.: 1326892-29-8
M. Wt: 417.469
InChI Key: PNHAQXZXAXMQNW-UHFFFAOYSA-N
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Description

4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a piperazine ring, and phenyl groups. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving a diamine and a dihaloalkane.

    Final Coupling: The final step involves coupling the triazole and piperazine intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione is unique due to its combination of a triazole ring, piperazine ring, and phenyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research applications.

Properties

IUPAC Name

4-[1-(4-ethylphenyl)triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-2-17-8-10-19(11-9-17)28-14-20(24-25-28)23(31)26-15-21(29)27(22(30)16-26)13-12-18-6-4-3-5-7-18/h3-11,14H,2,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHAQXZXAXMQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CC(=O)N(C(=O)C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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